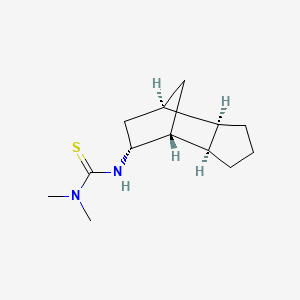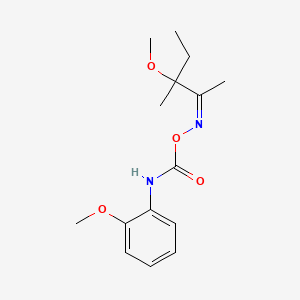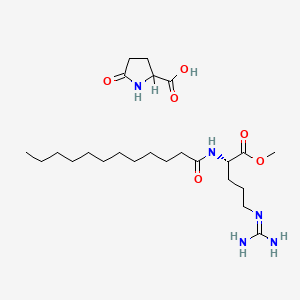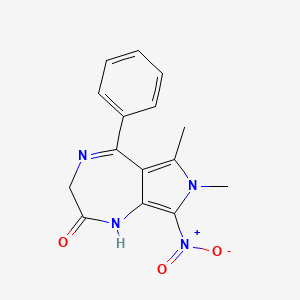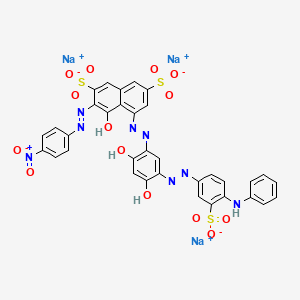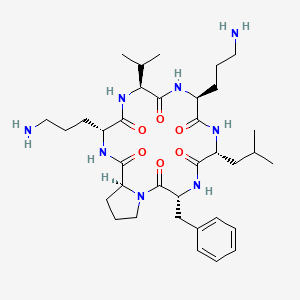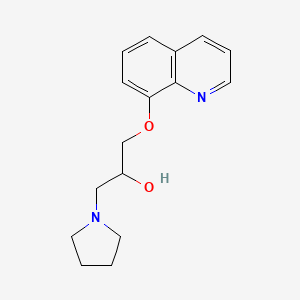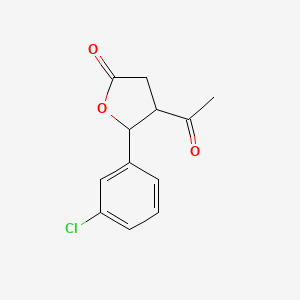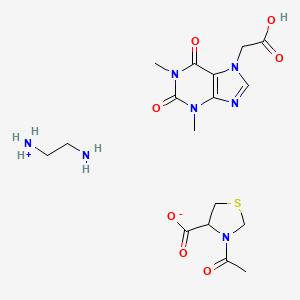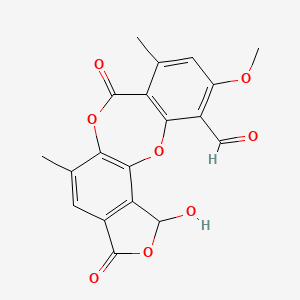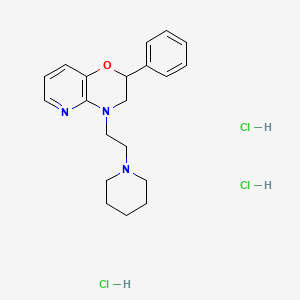
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride typically involves multiple steps, including the formation of the pyrido-oxazine ring and the introduction of the phenyl and piperidinoethyl groups. Common reagents used in these reactions include:
Pyridine derivatives: Used as starting materials for the formation of the pyrido-oxazine ring.
Phenylboronic acid: Often used in Suzuki coupling reactions to introduce the phenyl group.
Piperidine: Used to introduce the piperidinoethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Such as palladium catalysts for coupling reactions.
Solvents: Such as dichloromethane or ethanol to facilitate reactions.
Purification techniques: Including recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different oxidation states.
Reduction: Where the compound is reduced to form different reduction states.
Substitution: Where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.
科学的研究の応用
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride has several scientific research applications, including:
Medicinal Chemistry: As a potential therapeutic agent for various diseases.
Biology: As a tool for studying biological processes and pathways.
Industry: As a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Where the compound inhibits the activity of specific enzymes.
Receptor binding: Where the compound binds to specific receptors to exert its effects.
Signal transduction: Where the compound affects cellular signaling pathways.
類似化合物との比較
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Compounds with similar ring structures but different substituents.
Phenylpiperidine derivatives: Compounds with similar phenyl and piperidinoethyl groups but different core structures.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties.
特性
CAS番号 |
86979-95-5 |
|---|---|
分子式 |
C20H28Cl3N3O |
分子量 |
432.8 g/mol |
IUPAC名 |
2-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-8-17(9-4-1)19-16-23(15-14-22-12-5-2-6-13-22)20-18(24-19)10-7-11-21-20;;;/h1,3-4,7-11,19H,2,5-6,12-16H2;3*1H |
InChIキー |
CDSYHFINKUKSGT-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2CC(OC3=C2N=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



